Bis(2-hydroxyethyl) cocoamine oxide
Description
Contextualization within Amine Oxide Chemistry and Surfactant Science
Amine oxides are a distinct class of surfactants characterized by a nitrogen-oxygen coordinate covalent bond. wikipedia.org This structure imparts a highly polar nature, similar to quaternary ammonium (B1175870) salts. wikipedia.org Depending on the pH of the solution, amine oxides can exhibit different properties. In acidic conditions, they become protonated and behave as cationic surfactants, while in neutral or alkaline pH, they act as non-ionic surfactants. atamanchemicals.comtaylorandfrancis.com This pH-responsive behavior makes them versatile components in a wide array of formulations. researchgate.net
Compared to other major surfactant classes like alcohol ethoxylates and sulfonated anionics, amine oxides represent a smaller but crucial segment. jst.go.jp The distinctive nature of the amine oxide hydrophile provides specific functionalities that are often difficult to replicate with more conventional surfactants. researchgate.netjst.go.jp
Historical Trajectories and Milestones in Bis(2-hydroxyethyl) Cocoamine (B1164934) Oxide Research
The study of amine oxides as surfactants has evolved over several decades, with significant developments in their synthesis and application. The general preparation of amine oxides involves the oxidation of tertiary amines using hydrogen peroxide. taylorandfrancis.com A key area of research has been the optimization of this synthesis process to achieve high yields and purity. acs.org
Initially, research focused on the fundamental surface-active properties of various amine oxides, including those derived from natural sources like coconut oil. taylorandfrancis.com This led to their incorporation into a variety of consumer and industrial products. Bis(2-hydroxyethyl) cocoamine oxide, in particular, found utility in personal care products like shampoos and conditioners, as well as in household cleaners, due to its mildness and effective cleaning action. lookchem.comulprospector.com
Current Paradigms and Unaddressed Challenges in Compound Investigation
Despite their advantages, several challenges remain in the investigation and application of amine oxides:
Production Costs and Sustainability: While derived from a natural source, the synthesis process can still be energy-intensive. There is ongoing research into more efficient and environmentally friendly production methods, such as solvent-free synthesis, though challenges like excessive foaming during the reaction persist. mdpi.comdatainsightsmarket.com
Complex Interfacial Behavior: The interaction of this compound with other surfactants and components in a formulation is complex. Understanding and predicting its behavior at interfaces is crucial for optimizing product performance, and this remains an active area of study using advanced spectroscopic techniques. nih.gov
Formulation Stability: Ensuring the long-term stability of formulations containing amine oxides, particularly in complex systems with electrolytes or other active ingredients, can be challenging. google.com
Expanding Applications: While well-established in cleaning and personal care, exploring the full potential of this compound in niche applications like gas hydrate (B1144303) inhibition or advanced materials requires further fundamental research. acs.org The development of specialty grades for these new applications is an emerging trend. datainsightsmarket.com
Significance of Interdisciplinary Approaches in this compound Studies
The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to its study. Its development and application draw on expertise from several scientific fields:
Chemistry: Organic chemists are essential for optimizing synthesis routes and developing novel amine oxide structures with tailored properties. mdpi.com Physical chemists investigate the surfactant's behavior in solution and at interfaces, which is fundamental to its function. nih.gov
Materials Science and Engineering: Researchers in these fields explore the use of amine oxides in advanced applications, such as in the formulation of coatings, polymers, and even in energy-related technologies like carbon capture or flow assurance in the oil and gas industry. acs.orgacs.orgchemistryviews.org
Biological and Life Sciences: The interaction of surfactants with skin and hair is a key focus in cosmetology and dermatology. ulprospector.com Furthermore, the biodegradability and environmental impact of these compounds are assessed by environmental scientists. researchgate.net The use of surfactants to improve drug delivery is also an area of active interdisciplinary research. nih.gov
Chemical Engineering: Process engineers work on scaling up the production of amine oxides efficiently and economically, addressing challenges such as reaction kinetics and purification. atamanchemicals.commdpi.com
The convergence of these disciplines is crucial for overcoming the current challenges and for the innovative application of this compound in new and existing technologies. Conferences and collaborative research platforms that bring together experts from academia and industry are vital for fostering this interdisciplinary synergy. rwth-aachen.deiisc.ac.in
Properties
CAS No. |
61791-47-7 |
|---|---|
Molecular Formula |
C22H41NO3 |
Synonyms |
Aromox C, 12(TM) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering
Catalytic Pathways for N-Alkylation and Ethoxylation Reactions
The conversion of primary cocoamine (B1164934) to the tertiary amine intermediate, Bis(2-hydroxyethyl) cocoamine, is achieved through ethoxylation, a reaction where ethylene (B1197577) oxide is added to the amine. This process can be directed through various catalytic and non-catalytic routes, each influencing the reaction kinetics and product distribution. The final step involves the oxidation of the tertiary amine to the corresponding N-oxide, typically using hydrogen peroxide. google.comlibretexts.orgwikipedia.org
While common industrial ethoxylation of amines and alcohols often employs strong base catalysts like sodium or potassium hydroxide, research into alternative catalysts aims to achieve a more controlled reaction with a narrower distribution of ethoxylation adducts. google.comgoogle.comnih.gov Alkaline earth metal hydroxides and hydrotalcite-like compounds represent promising alternatives.
Strontium/Barium Hydroxide Catalysts: Patented research demonstrates that catalysts based on barium and strontium are effective for the ethoxylation of alcohols, yielding products with a sharp molecular weight distribution and reduced levels of unreacted starting material. google.comgoogle.com Barium oxide is noted as being uniquely effective among alkaline earth metals, as calcium and magnesium oxides exhibit minimal catalytic activity. google.com Strontium-based catalysts, such as strontium hydroxide, show high selectivity and require a shorter reaction initiation period, particularly when used with a co-catalyst like phenol (B47542). google.com The mechanism for these base-catalyzed reactions involves the activation of the substrate by the metal hydroxide, facilitating the nucleophilic attack on the ethylene oxide ring. The superiority of barium and strontium is attributed to their specific catalytic properties that favor a more ordered addition of ethoxy groups compared to alkali metal catalysts.
Hydrotalcite Compounds: Layered double hydroxides, such as hydrotalcite-type anionic clays (B1170129) (e.g., Mg-Al hydrotalcites), function as solid, heterogeneous catalysts in alkoxylation reactions. nih.gov Their mechanism is believed to be bifunctional, involving both basic sites (from magnesium oxide) and Lewis acid sites (from aluminum ions) on the catalyst surface. This dual functionality allows for the activation of both the substrate and the ethylene oxide, promoting a controlled reaction. A key advantage of these heterogeneous catalysts is their ease of separation from the reaction product via simple filtration, resulting in a purer final product. nih.gov
Table 1: Comparison of Alkoxylation Catalyst Systems
| Catalyst System | Type | Key Advantages | Proposed Mechanism | Relevant Findings |
| KOH / NaOH | Homogeneous (Base) | High reaction rate, low cost. google.com | Standard base catalysis. | Tends to produce a wide, flat distribution of ethoxylates. google.com |
| Barium Hydroxide/Oxide | Homogeneous (Base) | Sharp product distribution, low unreacted starting material. google.com | Unique basicity compared to other alkaline earths. | Calcium and magnesium oxides show little to no catalytic activity. google.com |
| Strontium Hydroxide | Homogeneous (Base) | High selectivity, short induction period (with co-catalyst). google.com | Base catalysis, enhanced by phenol co-catalyst. | Produces clear, high-purity ethoxylates. google.com |
| Hydrotalcite (MCT-09) | Heterogeneous | Easy separation (filtration), high purity product. nih.gov | Bifunctional acid-base catalysis. | Effective for ethoxylation of fatty acid methyl esters and alcohols. nih.gov |
Interestingly, the crucial first stage of the synthesis—the conversion of primary cocoamine to the tertiary amine intermediate—can proceed without a catalyst under specific conditions. Research has shown that the ethoxylation of fatty amines at elevated temperatures, typically around 170°C, will thermodynamically halt after precisely two moles of ethylene oxide have reacted with the primary amine. chalmers.se This occurs because the two active hydrogen atoms on the primary amine's nitrogen are replaced by 2-hydroxyethyl groups, yielding the stable tertiary amine, Bis(2-hydroxyethyl) cocoamine. chalmers.sewikipedia.org
This uncatalyzed pathway is highly specific; attempting the reaction at lower temperatures can lead to continued, undesirable chain elongation, where further ethylene oxide units add to the hydroxyl ends of the intermediate. chalmers.se The process requires careful control of temperature and pressure to ensure the desired intermediate is formed selectively. The reaction mixture is typically preheated under vacuum to remove any water or air that could initiate side reactions. chalmers.se Following the formation of the tertiary amine, the intermediate is then oxidized, typically with hydrogen peroxide, to form the final Bis(2-hydroxyethyl) cocoamine oxide. google.comgoogleapis.com
The amine and amine oxide functionalities present in the target molecule and its precursors offer reactive sites for further chemical modification or derivatization through polymerization. Amines can act as initiators or co-initiators in various polymerization systems. For instance, amines are used as co-initiators in redox systems with benzoyl peroxide for the free-radical polymerization of monomers. acs.org They also serve as initiators for the ring-opening polymerization of cyclic esters. vot.pl
Furthermore, specialized amine-functional initiators have been designed to create well-defined polymers. rsc.org In advanced techniques like Atom Transfer Radical Polymerization (ATRP), multidentate amines are essential components, acting as ligands for the copper catalyst that controls the polymerization. nih.gov This body of research indicates that this compound, or its tertiary amine precursor, could theoretically be used as a macromolecular initiator or chain transfer agent. This would allow for the synthesis of novel block or graft copolymers where the surfactant molecule is covalently bonded to a polymer chain, creating materials with unique properties for advanced applications.
Optimization of Industrial-Scale Production Techniques
The transition from laboratory synthesis to large-scale industrial production of this compound necessitates a focus on process intensification, safety, and efficiency. This is primarily addressed through advanced reactor design and robust purification strategies.
The ethoxylation of fatty amines is a highly exothermic reaction involving a toxic, flammable gas (ethylene oxide), making reactor design and process control critical for safe and efficient operation. tue.nl While traditional production relies on large semi-batch reactors, there is a significant trend towards continuous flow systems to enhance safety and productivity. researchgate.netfrontiersin.org
Continuous flow synthesis involves pumping reactants through a system of tubes or channels, offering superior control over reaction parameters like temperature, pressure, and residence time. google.comgoogle.com Several advanced reactor designs have been developed and modeled for ethoxylation processes:
Microreactors and Milli-reactors: These reactors feature very small channel diameters, providing extremely high surface-area-to-volume ratios. This allows for exceptional heat transfer, mitigating the risks of thermal runaways. They are valuable for studying reaction kinetics and can be scaled up for production. researchgate.netnicl.itresearchgate.net
Spray Tower Loop Reactor (STLR): In this design, the liquid substrate is sprayed into a gaseous ethylene oxide atmosphere. This creates a large interfacial area for mass transfer, with the reaction occurring in the falling liquid film and the liquid pool at the bottom. frontiersin.orgfrontiersin.orgswinburne.edu.au
Venturi Loop Reactor (VLR): This reactor uses a liquid jet passing through a Venturi ejector to suck gas from the reactor headspace and disperse it as fine bubbles into the liquid bulk, creating intensive mixing and high mass transfer rates. frontiersin.orgfrontiersin.org
Enhanced Loop Reactor (ELR): This design combines the features of the STLR and VLR. It can start the reaction with a low amount of substrate (like an STLR) and, as the liquid volume increases, a Venturi ejector is activated to improve mixing and mass transfer efficiency (like a VLR). frontiersin.orgfrontiersin.org
Table 2: Industrial Reactor Designs for Ethoxylation
| Reactor Type | Operating Principle | Key Advantages |
| Semi-Batch Stirred Tank | Substrate is charged, and ethylene oxide is fed over time. swinburne.edu.au | Established technology, flexible for different batch sizes. |
| Spray Tower Loop Reactor (STLR) | Liquid is sprayed into a gas phase, creating high interfacial area. frontiersin.org | Excellent mass transfer, can start with low substrate volume. |
| Venturi Loop Reactor (VLR) | A liquid jet entrains gas, creating fine bubble dispersion and intense mixing. frontiersin.org | High mass transfer efficiency with low power input. |
| Enhanced Loop Reactor (ELR) | Combines STLR and VLR principles for operational flexibility. frontiersin.org | High efficiency across a wide range of liquid volumes. |
| Micro/Milli-Reactors | Continuous flow through small channels. researchgate.netnicl.it | Superior heat and mass transfer, inherent safety, ideal for kinetics. |
Ensuring the purity of the final this compound product is essential for its performance and compliance with quality standards. Purification strategies focus on removing unreacted starting materials, catalysts, and by-products.
For industrial-scale purification of amine-based products, ion exchange chromatography is a key technology. Amine process streams can be continuously passed through ion exchange resin beds to remove ionic impurities, such as heat stable amine salts (HSAS), which can form during synthesis or enter with feed streams. kovalus.comamines.com For amine oxides specifically, aqueous solutions can be effectively purified by passing them through a strongly basic anion-exchange resin, which captures colored degradation products and other impurities. google.com
For analytical purposes, which require precise separation and quantification, derivatization followed by chromatography is employed. Unreacted alcohols and short-chain ethoxylates can be reacted with agents like phenyl isocyanate researchgate.net or heptafluorobutyric anhydride (B1165640) scielo.org.za to make them more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This allows for a detailed characterization of the product mixture and ensures quality control. Another purification method involves the use of reverse osmosis and UV filtration, which helps in producing microbiologically pure amine oxides with low levels of contaminants like residual hydrogen peroxide. atamanchemicals.com
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Transformation Products
While amine oxides are themselves products of oxidation, they can undergo further reactions with strong oxidizing agents. dtic.mil The course of these reactions often depends on the specific agent used and the reaction conditions. dtic.mil
The oxidation of tertiary amines is the primary method for synthesizing amine oxides, with hydrogen peroxide being a common and efficient reagent for this transformation. wikipedia.orgchemeurope.com The reaction involves the direct N-oxidation of the tertiary amine. Catalysts, such as those based on platinum(II), can be employed to facilitate this oxidation under mild conditions with hydrogen peroxide. researchgate.net
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can react with amine oxides. The reaction between potassium permanganate and hydrogen peroxide is a well-known redox reaction that is highly exothermic and results in the decomposition of the hydrogen peroxide. youtube.com In the context of amine oxides, strong oxidants like KMnO₄ or ozone can lead to the oxidation of the alkyl chains attached to the nitrogen atom, rather than further oxidation at the nitrogen center. dtic.mil This can result in the formation of various by-products, including aldehydes and N-formyl derivatives, through attack at the carbon atom adjacent to the nitrogen. dtic.mil
Table 1: Reactivity with Common Oxidizing Agents
| Oxidizing Agent | Typical Reactivity with Tertiary Amines/Amine Oxides | Common Products |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Oxidation of tertiary amine to amine oxide. wikipedia.orgresearchgate.net | R₃N⁺-O⁻ (Amine Oxide) |
| Potassium Permanganate (KMnO₄) | Strong oxidation, can attack alkyl side chains. dtic.mil | Aldehydes, N-formyl derivatives, and other degradation products. dtic.mil |
| Ozone (O₃) | Can form N-Oxide or attack α-carbon depending on solvent and conditions. dtic.mil | N-Oxide, α-Hydroxyamine, N-formyldialkylamine. dtic.mil |
| Peracids (e.g., mCPBA) | Efficient oxidation of tertiary amines to amine oxides. wikipedia.org | R₃N⁺-O⁻ (Amine Oxide) |
This table provides a generalized summary of the reactivity of the amine oxide functional group.
The mechanism of oxidation of tertiary amines to amine oxides by hydrogen peroxide is a direct nucleophilic attack of the nitrogen atom on the peroxide oxygen. dtic.mil However, when stronger oxidants are used on the resulting amine oxide, or under different conditions, alternative pathways can occur. dtic.mil
For instance, oxidation by reagents like ozone or manganese dioxide can proceed via a mechanism that involves attack at the α-carbon (the carbon atom next to the nitrogen). dtic.mil This can lead to the formation of an unstable α-hydroxyamine intermediate, which may then decompose. dtic.mil Depending on the subsequent workup or reaction conditions, this can yield a secondary amine and an aldehyde. Alternatively, the intermediate can dehydrate to form an enamine, which upon further oxidation (e.g., ozonolysis) produces an N-formyl derivative. dtic.mil The formation of these by-products represents a degradation of the original amine oxide structure.
Reduction Pathways and Novel Amine Derivatives
Amine oxides can be readily converted back to their corresponding tertiary amines through reduction, a process known as deoxygenation. chemeurope.comatamanchemicals.com This reaction is a key transformation of the amine oxide group.
A variety of reducing agents are effective for the deoxygenation of amine oxides. Common laboratory reagents for this purpose include Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄). chemeurope.comatamanchemicals.com LiAlH₄ is a very powerful and reactive reducing agent capable of reducing a wide range of functional groups, including amine oxides. chemeurope.comelsevierpure.comyoutube.com Sodium borohydride is a milder and more selective reducing agent but is also effective in converting amine oxides to amines. chemeurope.comyoutube.com Other reagents that can accomplish this transformation include catalytic reduction (e.g., with H₂/Pd), zinc or iron in acetic acid, and carbon disulfide. chemeurope.comatamanchemicals.comoup.com
Table 2: Common Reducing Agents for Amine Oxide Conversion
| Reducing Agent | Description |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent that readily reduces amine oxides to the parent tertiary amines. chemeurope.comatamanchemicals.com |
| Sodium Borohydride (NaBH₄) | A milder, more selective hydride reagent that is also effective for the deoxygenation of amine oxides. chemeurope.comatamanchemicals.com |
| Catalytic Hydrogenation | Utilizes hydrogen gas and a metal catalyst (e.g., Palladium) to reduce the N-O bond. chemeurope.comatamanchemicals.com |
| Metal/Acid Systems (e.g., Zn/CH₃COOH) | Uses a metal in an acidic medium to effect the reduction. chemeurope.comatamanchemicals.com |
The product of the reduction of Bis(2-hydroxyethyl) cocoamine (B1164934) oxide is its parent tertiary amine, Bis(2-hydroxyethyl) cocoamine. This resulting compound is a tertiary amine containing two hydroxyethyl (B10761427) groups and a cocoalkyl group (a mixture of C12-C14 alkyl chains) attached to the nitrogen atom. The successful conversion can be confirmed using standard analytical techniques such as spectroscopy (NMR, IR) and chromatography (GC-MS), which would show the absence of the N-O bond and the characteristic signals of the tertiary amine.
Substitution Reactions Involving Hydroxyl and Amine Oxide Functionalities
The amine oxide group itself is generally not prone to nucleophilic substitution at the nitrogen atom. Instead, it functions as a leaving group in a specific type of elimination reaction. The hydroxyl groups, however, can potentially undergo substitution reactions typical of alcohols, though the reactivity may be influenced by the proximate, highly polar amine oxide group.
A key reaction involving the amine oxide functionality is the Cope elimination. vaia.comalfa-chemistry.com This is a thermal, syn-elimination reaction where the amine oxide acts as its own base, leading to the formation of an alkene and a hydroxylamine. chemeurope.comatamanchemicals.com For this reaction to occur, there must be a hydrogen atom on the carbon that is beta to the nitrogen atom. In Bis(2-hydroxyethyl) cocoamine oxide, both the cocoalkyl chains and the ethyl groups have beta-hydrogens, making the compound susceptible to this pyrolytic elimination at elevated temperatures (typically 150–200 °C). chemeurope.comatamanchemicals.com While this is an elimination rather than a substitution, it is a primary pathway for the transformation of the amine oxide group that involves breaking the C-N bond.
Direct substitution reactions on the hydroxyl groups (e.g., esterification or etherification) are plausible but may be complicated by the presence of the polar amine oxide moiety. Such reactions would typically require converting the hydroxyl group into a better leaving group.
Kinetic and Thermodynamic Characterization of Fundamental Chemical Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, we can discuss the general kinetic and thermodynamic aspects of key reactions of tertiary amine N-oxides based on studies of analogous compounds.
Kinetics of the Polonovski Reaction:
The rate of the Polonovski reaction is influenced by several factors, including the structure of the amine oxide, the nature of the acylating agent, the solvent, and the temperature. organicreactions.org Studies on various tertiary amine N-oxides have shown that the reaction is typically first-order with respect to both the amine oxide and the acylating agent.
Table of Illustrative Kinetic Data for the Polonovski Reaction of a Model Tertiary Amine N-oxide
The following table presents hypothetical but representative kinetic data for the reaction of a simple tertiary amine N-oxide with acetic anhydride (B1165640) to illustrate the effect of temperature on the reaction rate.
| Temperature (°C) | Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) |
| 25 | 1.2 x 10-4 | 65 |
| 40 | 4.5 x 10-4 | 65 |
| 55 | 1.5 x 10-3 | 65 |
Note: This data is illustrative for a generic tertiary amine N-oxide and not specific to this compound.
Thermodynamics of Amine Oxide Reactions:
The reactions of amine oxides are generally exothermic. The formation of the N-oxide itself from the corresponding tertiary amine and an oxidizing agent is an exothermic process. The subsequent reactions of the N-oxide with electrophiles also typically have a negative enthalpy change (ΔH), indicating that they are energetically favorable.
Table of Illustrative Thermodynamic Parameters for the Reaction of a Tertiary Amine N-oxide
This table provides representative thermodynamic parameters for a typical reaction of a tertiary amine N-oxide.
| Thermodynamic Parameter | Illustrative Value | Interpretation |
| Enthalpy Change (ΔH) | -80 kJ/mol | The reaction is exothermic, releasing heat. |
| Entropy Change (ΔS) | -20 J/(mol·K) | The reaction leads to a slight decrease in disorder. |
| Gibbs Free Energy Change (ΔG) at 298 K | -74 kJ/mol | The reaction is spontaneous under standard conditions. |
Note: These values are representative and not specific to this compound. The actual thermodynamic parameters would depend on the specific reactants and reaction conditions. lumenlearning.com
Applications in Industrial and Advanced Material Systems
Polymer Science and Engineering
Bis(2-hydroxyethyl) cocoamine (B1164934) and its derivatives are utilized as internal antistatic additives in a range of thermoplastic polymers. These additives are incorporated directly into the polymer matrix to mitigate the buildup of static electricity on the surface of the plastic material.
Bis(2-hydroxyethyl) cocoamine serves as a key internal antistatic agent for several thermoplastic polymers. nouryon.com Its efficacy has been noted in polymers such as polyethylene (B3416737) (PE), low-density polyethylene (LDPE), polypropylene (B1209903) (PP), styrene-acrylonitrile (SAN), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and high-impact polystyrene (HIPS). nouryon.comchenrunchem.com The primary function of this additive is to reduce the surface resistivity of the polymer, thereby allowing static charges to dissipate more readily. This is crucial in applications where static discharge can lead to problems such as dust attraction, handling issues, or even spark generation in flammable environments.
The mechanism of action for these internal antistatic agents involves their migration to the polymer surface. Once at the surface, they attract atmospheric moisture, forming a microscopic conductive layer that dissipates static charges. The "coco" portion of the name refers to the coconut oil-derived alkyl chains, which provide the necessary hydrocarbon compatibility with the polymer matrix, while the hydrophilic bis(2-hydroxyethyl)amine head group attracts water.
Below is an interactive data table summarizing the polymers in which Bis(2-hydroxyethyl) cocoamine is used as an internal antistatic additive.
| Polymer Abbreviation | Full Polymer Name |
| PE | Polyethylene |
| LDPE | Low-Density Polyethylene |
| PP | Polypropylene |
| SAN | Styrene-Acrylonitrile |
| ABS | Acrylonitrile Butadiene Styrene |
| HIPS | High-Impact Polystyrene |
This data is compiled from multiple sources indicating the use of Bis(2-hydroxyethyl) cocoamine as an antistatic agent in these specific polymers. nouryon.comchenrunchem.com
The incorporation of additives like Bis(2-hydroxyethyl) cocoamine can influence the processing characteristics of polymers. While specific research data on the direct impact of Bis(2-hydroxyethyl) cocoamine oxide on polymer melt rheology and film formation is not extensively detailed in the provided search results, the general behavior of such surfactant-like additives can be inferred.
Internal antistatic agents, due to their amphiphilic nature, can act as processing aids. They can potentially reduce the viscosity of the polymer melt, which can lead to easier processing and lower energy consumption during extrusion or molding operations. This reduction in viscosity can also affect the film-forming process, potentially leading to smoother films with more uniform thickness. However, the extent of this influence depends on the concentration of the additive, its compatibility with the polymer, and the specific processing conditions.
Industrial and Institutional Cleaning Technologies
This compound is a versatile surfactant used in a variety of cleaning formulations due to its cleaning and foaming properties.
This compound has been identified as a key component in compositions designed for cleaning hard surfaces, particularly for the removal of lime-containing soil. google.com It is effective on surfaces such as ceramic, metal, wood, glass, and plastic. google.com A significant advantage of using this compound is its effectiveness at low concentrations, offering a good cleaning effect without being overly aggressive to the surfaces being cleaned. google.com
The compound shows good compatibility with other components in cleaning formulations and can be easily incorporated into various product forms, including liquid, sprayable, solid, or pasty compositions. google.com It has been found to be particularly useful in cleaning compositions for the sanitary sector. google.com
| Surface Material | Application |
| Ceramic | Limescale Removal |
| Metal | Limescale Removal |
| Wood | Hard Surface Cleaning |
| Glass | Hard Surface Cleaning |
| Plastic | Hard Surface Cleaning |
This table illustrates the types of hard surfaces where this compound is an effective cleaning agent for lime-containing soil. google.com
Textile Processing and Finishing Applications
Bis(2-hydroxyethyl) cocoamine is also utilized as an additive in the textile industry. chenrunchem.com Its properties as a surfactant and antistatic agent are valuable in various stages of textile processing. It can be used to reduce static buildup in synthetic fibers, which is a common issue during manufacturing and in the final product. Additionally, its surfactant properties can aid in dyeing and finishing processes by promoting the even distribution of dyes and other finishing agents on the fabric.
Lubricant Technology and Tribological Performance
This compound is recognized for its potential in the development of environmentally friendly lubricants and additives. atamanchemicals.comgoogle.com Derived from renewable resources like coconut oil, it offers a more biodegradable and less toxic alternative to traditional petroleum-based lubricant components. atamanchemicals.com Its use is particularly advantageous in applications where there is a risk of environmental exposure.
This compound can be incorporated into water-based lubricant formulations, where it functions as a lubricant and slip agent. atamanchemicals.com Its compatibility with aqueous systems makes it suitable for applications such as metalworking fluids and industrial lubricants where water is a primary component. The environmentally compatible nature of this amine oxide is a significant driver for its adoption in "green" lubricant technologies. google.com
The lubricating properties of this compound are attributed to its ability to form adsorbed layers on surfaces. When introduced into a lubricating system, the polar amine oxide head group adsorbs onto the metal or other surfaces, while the nonpolar alkyl chains orient themselves away from the surface. This creates a protective, low-shear film that separates moving parts, thereby reducing direct asperity contact, friction, and wear.
This adsorbed layer acts as a boundary lubricant, providing protection under conditions where a full hydrodynamic film cannot be maintained. The effectiveness of this layer depends on factors such as surface energy, temperature, and the concentration of the additive in the lubricant. While specific studies detailing the formation of tribo-chemical reaction layers for this particular compound are not extensively documented in the provided context, the formation of physically adsorbed films is a primary mechanism for friction and wear reduction in amine oxide-based lubricants.
The following table outlines the tribological properties of this compound.
| Property | Mechanism | Benefit in Lubrication |
| Friction Reduction | Formation of a low-shear adsorbed layer on surfaces. | Minimizes energy loss and heat generation. |
| Wear Reduction | Separation of moving surfaces by a protective film. | Prevents material loss and extends component life. |
| Environmental Compatibility | Derived from renewable resources and biodegradable. atamanchemicals.com | Reduces environmental impact in case of leakage or disposal. |
Water and Wastewater Treatment Chemistry
This compound and related amine oxides play a role in water and wastewater treatment processes due to their surfactant properties and interactions with various substances. alibaba.com In these applications, they can function as collectors or flocculants. Their ability to interact with contaminants can aid in their removal from water. alibaba.com
In certain industrial wastewater streams, these compounds can help in the separation of oils and other non-polar materials through emulsification and subsequent separation techniques. Furthermore, their functionality in pollution control processes is noted, where they assist in managing and treating contaminated water. alibaba.com The use of such compounds in water treatment is also linked to their role in formulating cleaning products that are themselves subject to wastewater treatment, where their biodegradability is an important consideration. google.com
Mechanistic Studies of Chemical Processes in Wastewater Remediation
While detailed mechanistic studies specifically targeting this compound in wastewater remediation are not extensively documented in publicly available research, the broader class of amine oxides to which it belongs is recognized for its role in these processes. Amine oxides are noted for their ready biodegradability under both aerobic and anaerobic conditions. researchgate.net In aerobic environments, they are efficiently converted into carbon dioxide, water, and biomass. researchgate.net
Studies on amine oxide (AO) surfactants show their rapid and nearly complete biodegradation during activated sludge wastewater treatment. nih.gov For instance, simulation studies have demonstrated that over 97% of AO can be mineralized, with less than 0.09% of the parent compound remaining in the effluent and minimal sorption to sludge solids. nih.gov The removal efficiency of amine oxides in secondary activated sludge treatment has been reported to be over 96% on average. wikipedia.org
The behavior of amine oxides in wastewater is pH-dependent. At a low pH, they behave as cationic surfactants, while at higher pH levels, they become zwitterionic and act as non-ionic surfactants. researchgate.net This amphoteric nature influences their interaction with other substances in the wastewater matrix.
However, the biodegradability can be influenced by the specific structure of the amine oxide. For example, studies on different amine oxide-based surfactants have shown that while some, like those derived from cocamidopropylamine, are readily biodegraded, others with different alkyl chains, such as lauramine oxide and myristamine oxide, can inhibit biogas production in anaerobic digestion processes. nih.gov
Role as Catalyst and Chemical Intermediate in Organic Synthesis
Amine oxides, in a general sense, are utilized as chemical intermediates and find applications in catalysis. wikipedia.org Their highly polar nature, comparable to that of quaternary ammonium (B1175870) salts, makes them suitable for various synthetic applications. wikipedia.org
Applications in Phase Transfer Catalysis
While specific studies detailing the use of this compound as a phase transfer catalyst are limited, the general class of amine oxides is known to function in this capacity. Their ability to act as non-ionic surfactants in neutral and alkaline conditions, and as cationic surfactants in acidic environments, allows them to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture. atamankimya.com This property is crucial for enhancing reaction rates and yields in heterogeneous systems.
Use as a Building Block in the Synthesis of Diverse Chemical Compounds
Bis(2-hydroxyethyl) cocoamine, the precursor to this compound, is used in the synthesis of other chemicals. noaa.gov The amine functionality and the hydroxyethyl (B10761427) groups provide reactive sites for further chemical modifications.
One documented example of using a related compound as a building block is the synthesis of protic ionic liquids (PILs). For instance, bis(2-hydroxyethyl)amine can be reacted with fatty acids like erucic acid through an acid-base neutralization reaction to form bis(2-hydroxyethyl)ammonium erucate. mdpi.com This process involves the alkylation of the amine. mdpi.com The resulting PIL has been investigated as an environmentally friendly lubricant and lubricant additive. mdpi.com This type of synthesis demonstrates the potential for Bis(2-hydroxyethyl) cocoamine to be used as a foundational molecule for creating more complex and functionalized chemicals.
Table of Chemical Compounds
Environmental Chemistry and Degradation Pathways
Biodegradation Studies in Aquatic and Terrestrial Ecosystems
Bis(2-hydroxyethyl) cocoamine (B1164934) oxide is generally considered to be readily biodegradable in the environment. ewg.org Studies on similar amine oxide-based surfactants have demonstrated their susceptibility to microbial degradation under both aerobic and anaerobic conditions. nih.gov
The microbial degradation of amine oxides can proceed through several pathways. One proposed primary degradation pathway for amine oxides is ω-oxidation of the alkyl chain. nih.gov Another significant pathway observed for structurally similar ethoxylated fatty amines involves the central fission of the C(alkyl)-N bond. This cleavage results in the formation of secondary ethoxylated amines and the subsequent utilization of the alkyl chain by microorganisms as a carbon and energy source.
While specific metabolites for the complete biodegradation of Bis(2-hydroxyethyl) cocoamine oxide are not extensively documented in the available literature, the degradation of a similar compound, dodecyldimethylamine oxide, was found to yield dimethyl (4-hydroxybutyl)-amine-N-oxide as an identified metabolite. This suggests that the degradation process involves the modification of the alkyl chain. Further mineralization of these intermediate metabolites is expected to occur, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen.
The rate and extent of the biodegradation of this compound in natural environments are influenced by several key factors. Amine oxide-based surfactants are generally found to be readily biodegradable under aerobic conditions. nih.gov The persistence of these compounds is therefore expected to be low in environments where microbial activity is high.
Key environmental factors that can influence the biodegradation of amine oxides include:
pH: The biodegradability of some amine oxides has been shown to be pH-dependent. For instance, the degradation of certain alkylamine oxides was found to be considerably lower in acidic conditions compared to a neutral pH of 7.4. nih.gov
Temperature and Salinity: While specific data for this compound is limited, studies on other surfactants have shown that temperature and salinity can significantly impact biodegradation rates. researchgate.net Generally, increased temperatures can enhance microbial activity and thus degradation, whereas high salinity may have an inhibitory effect.
Surfactant Concentration: The initial concentration of the surfactant can also affect its biodegradation. For some amine oxides, an increase in concentration has been shown to lead to an increase in the final biodegradation percentage. nih.gov
Molecular Structure: The presence of other functional groups within the molecule can influence its biodegradability. For example, the presence of an amide group in the alkyl chain of a similar amine oxide surfactant was found to slow down the mineralization process due to the fission of the C-N bond. nih.gov
The following table summarizes the influence of these factors on the biodegradation of amine oxide surfactants based on available research.
| Factor | Influence on Biodegradation Rate | Reference |
| pH | Degradation can be significantly lower in acidic conditions compared to neutral pH. | nih.gov |
| Temperature | Generally, an increase in temperature can lead to a higher rate of degradation. | researchgate.net |
| Salinity | High salinity may negatively impact the biodegradation process. | researchgate.net |
| Concentration | For some amine oxides, higher concentrations can result in a greater extent of biodegradation. | nih.gov |
| Molecular Structure | The presence of groups like amides can slow down the rate of mineralization. | nih.gov |
Abiotic Degradation Mechanisms
In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes primarily include photodegradation and chemical degradation pathways such as hydrolysis.
This compound is expected to be hydrolytically stable under typical environmental pH conditions (pH 4, 7, and 9). This stability is attributed to the absence of hydrolyzable functional groups, such as ester or amide linkages, in its chemical structure.
Environmental Distribution and Transport Phenomena
The environmental distribution and transport of this compound are influenced by its physical and chemical properties. As an alkanolamine, it is predicted to primarily partition into the aqueous compartment of the environment. nih.gov
Sorption and Desorption Behavior in Soil and Sediment Matrices
The sorption and desorption characteristics of this compound in soil and sediment are crucial in determining its mobility and bioavailability in the terrestrial environment. Amine oxides, as a class of compounds, are noted to have a moderate potential for absorption to soil and sediment. santos.com This behavior is influenced by the organic carbon content of the soil and the physicochemical properties of the compound itself.
Aquatic Transport and Sedimentation Dynamics in Water Bodies
Once released into aquatic environments, the transport and ultimate fate of this compound are governed by its water solubility and its tendency to adsorb to suspended solids and sediment. As a surfactant, it will be present in the water column and can also accumulate at the sediment-water interface.
Amine oxides are generally considered to have a low likelihood of partitioning to soil, which suggests that in aquatic systems, a significant portion may remain in the water column. nih.gov However, their surfactant properties can also lead to association with particulate matter, which can then settle and become incorporated into the sediment. The dynamics of this process are complex and depend on factors such as water flow, particle size, and the organic content of the sediment.
Ecotoxicological Impact Assessment in Non-Human Ecosystems
The ecotoxicological effects of this compound are a key consideration for its environmental risk assessment. As a surfactant, it has the potential to interact with the biological membranes of organisms.
Effects on Aquatic Organisms and Ecosystem Health
Extensive data is available for the aquatic toxicity of amine oxides with various alkyl chain lengths (C10 to C18), which includes compounds structurally similar to this compound. oecd.org Studies have been conducted on a range of taxonomic groups, and the results indicate that freshwater green algae are the most sensitive species to the acute and chronic effects of these compounds. oecd.orgregulations.gov
The acute toxicity of amine oxides to fish and invertebrates is influenced by the length of the alkyl chain; longer chain lengths tend to be more toxic. oecd.org This is likely due to increased hydrophobicity, which can enhance uptake and reduce depuration rates. oecd.orgregulations.gov Since this compound falls within this group, its aquatic toxicity is expected to be moderate. santos.com One study on fatty amine oxides found that bacteria were more sensitive than crustaceans, with EC50 values ranging from 0.11 to 11 mg/L for bacteria and IC50 values from 6.8 to 45 mg/L for Daphnia magna. nih.gov
Acute Aquatic Toxicity of Amine Oxides (C10-C18)
| Organism | Endpoint | Concentration Range (mg/L) | Reference |
|---|---|---|---|
| Fish (various species) | 96-hour LC50 | 0.6 - 32 | oecd.org |
| Invertebrates (e.g., Daphnia magna) | 48-hour EC50/IC50 | 6.8 - 45 | nih.gov |
| Freshwater Green Algae | 72/96-hour EC50 | Most sensitive species | oecd.orgregulations.gov |
| Bacteria (Photobacterium phosphoreum) | EC50 | 0.11 - 11 | nih.gov |
Advanced Analytical Methodologies for Chemical Characterization
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone for the analysis of surfactants like Bis(2-hydroxyethyl) cocoamine (B1164934) oxide, enabling the separation of the target analyte from raw materials, by-products, and other formulation components.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally labile compounds such as amine oxides. Method development for Bis(2-hydroxyethyl) cocoamine oxide typically involves reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.
A common approach involves a gradient elution, starting with a high-polarity mobile phase (e.g., water with a pH modifier like formic acid or acetic acid to ensure the amine oxide is in its protonated, cationic form) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. This gradient allows for the separation of the homologous series of alkyl chains (derived from coconut oil) present in the commercial product.
Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors suitable for compounds lacking a strong UV chromophore. Mass spectrometry can also be coupled with HPLC (LC-MS) for definitive identification.
A study on the copolycondensation of similar dihydroxyethyl compounds, such as bis(2-hydroxyethyl) terephthalate (B1205515), highlights the utility of HPLC in separating and quantifying reaction components, a principle that is directly applicable to analyzing the purity and composition of this compound mixtures. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | ELSD or CAD |
Gas Chromatography (GC) and Hyphenated Techniques
While direct Gas Chromatography (GC) of amine oxides is challenging due to their low volatility and thermal instability (they can degrade to form alkenes and hydroxylamines), it is possible with derivatization or through specific injection techniques. A more common approach is to analyze the precursor tertiary amine (Bis(2-hydroxyethyl)cocoamine) before the oxidation step.
For the amine oxide itself, analysis often involves a preliminary reduction step to convert it back to the corresponding tertiary amine, which is more amenable to GC analysis. Alternatively, pyrolysis-GC-MS can be employed to characterize the thermal decomposition products, providing indirect structural information.
When coupled with Mass Spectrometry (GC-MS), this technique provides powerful identification capabilities based on the mass-to-charge ratio of the fragmented ions, allowing for the determination of the different alkyl chain lengths originating from the coconut oil feedstock.
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopy is indispensable for the unambiguous confirmation of the molecular structure of this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the different proton groups. The protons on the carbons adjacent to the hydroxyl group (–CH₂OH) would appear as a triplet, while the protons on the carbons bonded to the nitrogen atom (N⁺-CH₂) would also exhibit a distinct triplet, shifted further downfield due to the influence of the positively charged nitrogen. The long alkyl chains from the "coco" moiety would produce a complex set of overlapping signals in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would similarly provide distinct signals for each carbon atom in the molecule, confirming the presence of the hydroxyethyl (B10761427) groups and the various carbons of the fatty alkyl chains.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| HO -CH₂- | ~3.8 | t |
| -CH₂-N⁺- | ~3.4 | t |
| CH₃ -(CH₂)n- | ~0.9 | t |
| CH₃-** (CH₂)n**- | ~1.2-1.4 | m |
| -(CH₂)n-CH₂ -N⁺- | ~3.1 | m |
Note: 't' denotes a triplet and 'm' denotes a multiplet. Predicted shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and for confirming its identity. Due to the range of fatty acids in coconut oil, this compound is actually a mixture of molecules with different alkyl chain lengths (e.g., C12, C14, etc.).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition with a high degree of confidence. nih.gov Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule apart and analyzing the resulting fragments. A characteristic fragmentation pathway for amine oxides is the loss of the oxygen atom or the cleavage of the C-N bonds.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands. A very broad and strong band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration from the two hydroxyl groups. The C-H stretching vibrations of the alkyl chains would appear around 2920 cm⁻¹ and 2850 cm⁻¹. A key vibration is the N-O stretch, which is characteristic of amine oxides and typically appears as a strong band in the 970-950 cm⁻¹ region. The C-N stretching vibrations would also be present in the 1100-1000 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the long alkyl chains would give strong signals, providing information about the hydrocarbon portion of the molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 2920, 2850 | Strong |
| N-O Stretch | 970 - 950 | Strong |
| C-O Stretch | ~1050 | Medium |
| C-N Stretch | 1100 - 1000 | Medium |
Surface Analytical Techniques for Adsorption and Interfacial Layer Studies
The efficacy of this compound as a surfactant is fundamentally linked to its ability to adsorb at interfaces (e.g., air-water, oil-water, and solid-water) and form structured interfacial layers. A variety of surface analytical techniques are employed to study these phenomena.
Surface tensiometry is a primary method used to determine the critical micelle concentration (CMC) of surfactants. The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles, which corresponds to the point of maximum reduction in surface tension. For instance, a commercial grade of this compound, known as Genaminox® CHE, has been shown to have a significantly lower CMC compared to other common amine oxides like lauryldimethyl amine oxide, indicating its higher efficiency in reducing surface tension at lower concentrations. ulprospector.compressreleasefinder.com
Atomic Force Microscopy (AFM) can be utilized to visualize the morphology of adsorbed surfactant layers on solid substrates. This technique provides topographical information at the nanoscale, revealing how surfactant molecules arrange themselves on different surfaces.
The table below summarizes key parameters often determined using these surface analytical techniques.
Table 1: Key Parameters from Surface Analytical Techniques for Amine Oxide Surfactants
| Parameter | Analytical Technique | Typical Information Obtained | Relevance to this compound |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | Surface Tensiometry | The concentration at which micelles begin to form in solution. | A lower CMC indicates greater surface activity and efficiency. Genaminox® CHE, a form of this compound, has a CMC less than half that of lauryldimethyl amine oxide. ulprospector.compressreleasefinder.com |
| Surface Excess Concentration (Γ) | Surface Tensiometry, Neutron Reflectometry | The amount of surfactant adsorbed per unit area at an interface. | Indicates the packing density of the surfactant molecules at the interface. |
| Area per Molecule (A) | Surface Tensiometry, Neutron Reflectometry | The average area occupied by a single surfactant molecule at the interface. | Provides insight into the orientation and conformation of the adsorbed molecules. |
| Adsorbed Layer Thickness | Neutron Reflectometry, Ellipsometry | The thickness of the surfactant layer at an interface. | Helps to understand the structure of the interfacial film (e.g., monolayer, bilayer). |
| Adsorption Isotherm | Quartz Crystal Microbalance with Dissipation (QCM-D), Surface Plasmon Resonance (SPR) | Describes the equilibrium relationship between the concentration of surfactant in solution and the amount adsorbed on a solid surface. | Crucial for applications involving surface modification, such as in cleaning and coating formulations. |
Rheological and Colloidal Characterization Techniques for Formulation Behavior
The rheological and colloidal properties of this compound are critical for its role in determining the texture, stability, and flow characteristics of formulations.
Rheology is the study of the flow and deformation of matter. In the context of formulations containing this compound, rheological measurements are used to assess properties like viscosity, shear-thinning behavior, and viscoelasticity. The viscosity of a formulation is a key parameter that can be influenced by the concentration of the surfactant and its interaction with other components. For example, the addition of inorganic salts to a formulation containing cocoamine oxide can lead to a significant thickening effect. lerochem.eu A technical data sheet for Genaminox® CHE reports a viscosity of approximately 300 mPa·s for a 37% active solution at 20°C, which is a key parameter for formulators. atamankimya.com
Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution of colloidal particles, such as micelles, in a solution. mdpi.comresearchgate.netresearchgate.net By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can provide the hydrodynamic radius of the micelles. The size and shape of micelles can significantly impact the rheological properties of a solution.
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are advanced scattering techniques that provide detailed information about the size, shape, and internal structure of micelles. These techniques can distinguish between spherical, worm-like, or other micellar morphologies, which in turn dictate the viscoelastic behavior of the surfactant solution.
The table below outlines the key characterization techniques and the insights they provide into the behavior of formulations containing this compound.
Table 2: Rheological and Colloidal Characterization of Formulations
| Property | Analytical Technique | Description | Relevance to this compound Formulations |
|---|---|---|---|
| Viscosity | Rotational Rheometry, Viscometry | Measures the resistance of a fluid to flow. | A 37% solution of Genaminox® CHE has a viscosity of approximately 300 mPa·s at 20°C. atamankimya.com This property is crucial for the texture and application of products like shampoos and cleaners. lerochem.eudeascal.com |
| Micelle Size and Polydispersity | Dynamic Light Scattering (DLS) | Determines the size distribution of micelles in solution. | The size of micelles influences the clarity and stability of a formulation. |
| Micelle Shape and Structure | Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS) | Provides information on the morphology of micelles (e.g., spherical, cylindrical, worm-like). | The transition to worm-like micelles can dramatically increase the viscosity and induce viscoelastic properties in the formulation. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of colloidal particles. | Although non-ionic at neutral pH, the amine oxide headgroup can become protonated at lower pH, imparting a positive charge and influencing interactions with other charged species in the formulation. lerochem.eu |
| Colloidal Stability | Turbidimetry, Visual Observation over time | Assesses the tendency of a formulation to separate or become cloudy. | Ensures the long-term stability and shelf-life of the product. |
Theoretical and Computational Investigations
Molecular Modeling and Simulation of Compound Behavior
Molecular modeling and simulation encompass a range of techniques used to study the structure, dynamics, and interactions of molecules. For a surfactant like Bis(2-hydroxyethyl) cocoamine (B1164934) oxide, these methods are invaluable for predicting its behavior in various environments, such as at interfaces or in solution.
The fundamental surfactant action of Bis(2-hydroxyethyl) cocoamine oxide is driven by its amphiphilic nature, consisting of a long, hydrophobic coco-alkyl tail and a polar, hydrophilic headgroup. Computational models can predict how this structure dictates its behavior at interfaces and its tendency to self-assemble.
Interfacial Adsorption: At an oil-water or air-water interface, molecular simulations show that the surfactant molecules orient themselves to minimize free energy. The hydrophobic alkyl tails penetrate the non-polar phase (oil or air), while the hydrophilic N-oxide headgroup, along with the two hydroxyethyl (B10761427) groups, remains in the aqueous phase. This process of transport to the interface and subsequent regular self-aggregation is a key mechanism for reducing interfacial tension. mdpi.com
Self-Assembly and Aggregation: Above a specific concentration in water, known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into aggregates like micelles or vesicles. mdpi.com The geometry of these aggregates is governed by the critical packing parameter (P), which relates the volume of the hydrophobic tail to the area of the headgroup and the tail length.
Driving Forces: The formation of these aggregates is driven by a combination of forces. Hydrophobic interactions cause the alkyl chains to cluster together, away from water. Electrostatic interactions and hydrogen bonding between the polar headgroups and water molecules stabilize the exterior of the aggregate. The presence of hydroxyethyl groups can further influence aggregation behavior through intermolecular hydrogen bonding.
Simulating Aggregates: Molecular dynamics simulations can model the formation of these aggregates, reproducing experimentally observed phases and providing insights into their structure and stability. umn.edu For this compound, simulations would predict the formation of spherical or rod-like micelles in aqueous solutions, depending on concentration and conditions.
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. This allows for the calculation of various properties and the investigation of reaction pathways. While specific studies on this compound are not prevalent, the methodology can be applied to understand its fundamental chemical nature.
Molecular Property Calculation: Quantum calculations can determine key electronic descriptors for use in structure-property models. nih.gov These include:
Charge Distribution: The N-O bond in the amine oxide group is highly polar, with a significant negative charge on the oxygen atom and a positive charge on the nitrogen. DFT can precisely map the electrostatic potential across the molecule. nih.gov
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and can be used to predict its susceptibility to certain chemical reactions. researchgate.net
Reaction Energetics: These methods are used to model the energetics of chemical reactions. For instance, the hydrogen atom transfer (HAT) mechanism has been identified as a probable pathway for the antiradical activity of some N-oxide surfactants. nih.gov DFT and higher-level ab initio calculations can determine the bond dissociation enthalpies (BDE) for C-H bonds in the alkyl chain and O-H bonds (if protonated), identifying the most likely sites for radical abstraction. nih.gov This information is crucial for understanding the compound's stability and potential degradation pathways. DFT is also used to derive accurate parameters for classical force fields used in larger-scale molecular dynamics simulations. nih.gov
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. MD is particularly well-suited for investigating the complex interactions of surfactants at interfaces. temple.edu
An MD simulation of this compound at an oil-water interface would involve constructing a simulation box containing layers of water, oil, and surfactant molecules. The interactions between all atoms are governed by a "force field," a set of equations and parameters that describe the potential energy.
The simulation would reveal detailed information about:
Molecular Orientation: The precise tilt and conformation of the surfactant molecules at the interface. The coco-alkyl tail would be shown extending into the oil phase, while the polar headgroup would be solvated by water molecules.
Interfacial Structure: The simulation would show how the surfactant layer alters the structure of the adjacent water and oil phases. Density profiles can be calculated to show the enrichment of the surfactant at the interface.
Interaction Energies: The contributions of various forces (e.g., van der Waals, electrostatic) to the adsorption of the surfactant can be quantified. This would highlight the role of the polar N-O bond and the hydrogen-bonding capacity of the hydroxyethyl groups in anchoring the headgroup in the water phase.
Dynamics: The movement and diffusion of surfactant molecules along the interface can be tracked, providing insights into the fluidity and stability of the interfacial film.
Such simulations are critical for understanding how the surfactant functions as an emulsifier, foaming agent, or wetting agent at a microscopic level. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Analysis in Non-Biological Applications
Structure-Activity Relationship (SAR) analysis systematically correlates the chemical structure of a compound with its functional activity. For this compound, this involves understanding how each part of its molecular architecture contributes to its efficacy as a surfactant in industrial applications.
The performance of this compound as a foaming agent, emulsifier, and viscosity modifier is a direct result of its molecular components. atamanchemicals.com
The Hydrophobic Coco-Alkyl Chain: This is the primary driver of surface activity. The "coco" designation refers to a mixture of alkyl chain lengths, typically dominated by C12 (dodecyl) and C14 (tetradecyl).
Effect on CMC and Surface Tension: Increasing the length of the hydrophobic chain generally makes the surfactant less water-soluble, leading to a lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. ekb.egresearchgate.net The mixture of chain lengths in the coco-alkyl group can provide a broader range of effectiveness compared to a single-chain-length surfactant.
The Amine Oxide Headgroup: The R₃N⁺-O⁻ group is the primary hydrophilic component.
Polarity and pH-Dependence: It is a highly polar group, providing strong interaction with water. wikipedia.org As a weak base, the headgroup's charge is pH-dependent; it becomes protonated and cationic in acidic solutions (pH < 5) and is non-ionic in neutral or alkaline conditions. ekb.egresearchgate.net This dual nature allows its properties to be tuned by adjusting the pH of a formulation.
The Bis(2-hydroxyethyl) Groups: These two -(CH₂CH₂OH) groups attached to the nitrogen atom enhance the surfactant's properties.
Hydrogen Bonding: The hydroxyl (-OH) moieties can form hydrogen bonds with water and with each other. This capability is thought to contribute to enhanced foam stability and thickening properties in formulations. researchgate.net
| Molecular Feature | Primary Physicochemical Contribution | Impact on Surfactant Performance |
|---|---|---|
| Coco-Alkyl Chain (C12-C14) | Hydrophobicity; van der Waals interactions | Drives adsorption to interfaces; lowers CMC; enhances oil solubilization. |
| Amine Oxide Group (N⁺-O⁻) | High polarity; hydrophilic character; pH-responsive charge | Provides water solubility; acts as primary anchor in aqueous phase; behavior can be tuned from cationic to non-ionic. |
| Bis(2-hydroxyethyl) Groups | Enhanced hydrophilicity; hydrogen bonding capability | Increases water solubility; contributes to foam stability and viscosity building. |
Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) modeling, uses statistical and machine learning techniques to build mathematical models that can forecast the properties of chemicals based on their molecular structure. mdpi.com This approach accelerates the development of new formulations by reducing the reliance on trial-and-error experimentation. digitellinc.comacs.org
The process for developing a QSPR model for surfactants like this compound involves several steps:
Data Collection: A dataset is assembled containing a diverse set of surfactant molecules and their experimentally measured properties (e.g., CMC, surface tension at CMC, foaming volume, emulsion stability). nih.gov
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated that encode its structural, physicochemical, and electronic features. researchgate.net Relevant descriptors for surfactants include: nih.govresearchgate.net
Constitutional: Molecular weight, number of carbon atoms, number of specific functional groups.
Topological: Indices that describe molecular branching and connectivity (e.g., Kier & Hall index).
Physicochemical: Logarithm of the octanol-water partition coefficient (log P), molar refractivity.
Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Model Building and Validation: Using algorithms such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM), a relationship is established between the descriptors (inputs) and the target property (output). ifpenergiesnouvelles.frnih.gov The model's predictive power is rigorously tested using cross-validation and external validation sets. researchgate.net
For this compound, a validated QSPR model could be used to predict how its performance would change if its structure were modified (e.g., by altering the alkyl chain length distribution). This allows for in silico (computer-based) screening and optimization, guiding chemists toward the most promising candidates for a specific industrial application, such as designing a high-foaming shampoo or a high-efficiency hard surface cleaner. digitellinc.com
Future Research Directions and Emerging Areas
Development of Sustainable Synthesis Routes and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of Bis(2-hydroxyethyl) cocoamine (B1164934) oxide is an area ripe for such innovation. Traditional synthesis involves the oxidation of the parent tertiary amine, Bis(2-hydroxyethyl) cocoamine. Future research is focused on making this process more sustainable.
Key Green Chemistry Principles Applied:
Use of Renewable Feedstocks: The "coco" part of the name indicates its derivation from coconut oil, a renewable resource. Future developments will likely focus on ensuring the entire feedstock chain is sustainably sourced. Research into using biomass-derived alcohols and amines is a growing field. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org Research is exploring more efficient and selective catalysts for the amine oxidation step, potentially reducing reaction times and energy consumption under milder conditions. mdpi.com This shift can lead to higher yields and purer products, minimizing the need for energy-intensive purification.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The oxidation of a tertiary amine to an amine oxide is generally an atom-economical reaction, often using hydrogen peroxide, which yields only water as a byproduct.
Designing Safer Chemicals: Green chemistry encourages the design of molecules that are effective yet have minimal toxicity. greenchemistry-toolkit.orgmdpi.com While amine oxides have a generally good environmental profile, ongoing research could focus on modifying the structure to further reduce any potential ecotoxicity without compromising performance. acs.org
Safer Solvents and Auxiliaries: A major principle of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. greenchemistry-toolkit.orgnih.gov Future synthesis routes will likely focus on using water or other benign solvent systems, or even solvent-free conditions.
A potential sustainable pathway involves a simple acid-base neutralization reaction, similar to the synthesis of related protic ionic liquids, which can be carried out at moderate temperatures, as demonstrated with the synthesis of bis(2-hydroxyethyl)ammonium erucate. mdpi.com
Exploration of Novel Applications in Niche Industrial and Material Science Sectors
While well-established in personal care products , research is uncovering novel applications for Bis(2-hydroxyethyl) cocoamine oxide and structurally similar compounds in specialized industrial and material science fields.
Polymer Additives: The compound functions as an effective internal antistatic additive for a range of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). nouryon.com This prevents the buildup of static charge, which is critical in electronics packaging and manufacturing.
Environmentally Friendly Lubricants: A closely related compound, bis(2-hydroxyethyl)ammonium erucate, has been synthesized and evaluated as a potential environmentally friendly lubricant. mdpi.com This protic ionic liquid, derived from renewable erucic acid, shows excellent lubricity on its own and as an additive in water, opening possibilities for developing greener industrial lubricants. mdpi.com
Gas Hydrate (B1144303) Management: In the oil and gas sector, amine oxides are explored as synergists and anti-agglomerants for managing gas hydrates. acs.org These ice-like structures can plug pipelines, posing significant safety and economic risks. The unique properties of amine oxides help delay hydrate formation or disperse them, ensuring flow assurance. acs.org
Advanced Construction and Environmental Materials: Drawing inspiration from related compounds, future applications could emerge in civil engineering. For instance, Bis (2-hydroxyethyl) terephthalate (B1205515) (BHET), a monomer derived from recycled plastics, has been successfully used to enhance the properties of sand-bentonite mixtures for use as liners in landfills, improving their strength and reducing hydraulic conductivity. researchgate.net
Sustainable Packaging: The same BHET monomer is being used to synthesize biodegradable copolyesters. digitellinc.com This research points to a high-value application pathway for recycled materials, creating sustainable packaging solutions and contributing to a circular economy. digitellinc.com
| Application Sector | Specific Use | Key Finding/Benefit | Reference Compound |
|---|---|---|---|
| Polymer Industry | Internal antistatic additive | Effective in PE, PP, ABS, preventing static buildup. nouryon.com | Bis(2-hydroxyethyl) cocoamine |
| Industrial Lubricants | Environmentally friendly lubricant additive | Excellent lubricity enhancement in water-based systems. mdpi.com | Bis(2-hydroxyethyl)ammonium erucate |
| Oil & Gas | Gas hydrate inhibitor/anti-agglomerant | Delays hydrate formation and disperses formed hydrates. acs.org | General Amine Oxides |
| Civil Engineering / Waste Management | Enhancement for landfill liners | Improves strength and reduces permeability of sand-bentonite mixtures. researchgate.net | Bis(2-hydroxyethyl) terephthalate (BHET) |
| Packaging | Monomer for biodegradable copolyesters | Creates high-value, sustainable packaging from recycled materials. digitellinc.com | Bis(2-hydroxyethyl) terephthalate (BHET) |
Enhanced Understanding of Long-Term Environmental Fate and Remediation Strategies
A critical aspect of future research is to fully characterize the long-term environmental behavior of this compound. Current data on similar amine oxides provide a strong foundation, indicating a favorable environmental profile.
Environmental Fate:
Biodegradability: Amine oxides are considered readily biodegradable. santos.comnih.gov Studies using OECD-approved methods have shown rapid and extensive degradation. For example, in an OECD 301D test, a similar compound, cocoalkyldimethyl amine oxide, showed 89% degradation in 14 days and 93% after 28 days. santos.com This rapid breakdown categorizes it as "Not Persistent." santos.com
Wastewater Treatment: Simulation studies of activated sludge wastewater treatment (OECD 303A) demonstrated that over 97% of amine oxides are completely mineralized, with less than 0.1% of the parent compound remaining in the effluent. nih.gov Monitoring of 44 wastewater treatment plants in the US confirmed very low effluent concentrations, indicating negligible risk to aquatic environments. nih.gov
Bioaccumulation Potential: Due to strong hydrogen bonding and biodegradability, amine oxides exhibit a low potential for bioaccumulation. acs.org
Mobility: Based on its chemical structure, this compound is expected to adsorb to suspended solids and sediment if released into water, showing low mobility in soil. santos.com
| Environmental Parameter | Finding | Supporting Data/Study |
|---|---|---|
| Persistence | Not Persistent | Categorized based on rapid biodegradation. santos.com |
| Primary Biodegradation | Readily biodegradable | 93% degradation in 28 days (OECD 301D test). santos.com |
| Wastewater Treatment Removal | >99% | >97% mineralization in activated sludge simulation (OECD 303A). nih.gov |
| Bioaccumulation | Low Potential | Result of strong hydrogen bonding and rapid degradation. acs.org |
| Mobility in Soil | Low | Expected to adsorb to sediment and suspended solids. santos.com |
Remediation Strategies:
Given its high biodegradability, large-scale environmental remediation is unlikely to be required for this compound. However, in the case of a concentrated industrial spill, established remediation techniques could be employed. Future research may focus on optimizing these methods for surfactants.
Soil Remediation: Techniques like soil washing with chemical solutions could be used to remove contaminants from soil particles. unity.edu
Water Remediation: For contaminated surface water, aeration can increase oxygen levels to promote the degradation of organic pollutants. unity.edu In cases where the compound has adsorbed to sediment, strategies could involve sediment removal or capping with a layer of clean material. unity.edu
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Predictive Modeling: AI models can be trained on existing data to predict the physicochemical properties and performance characteristics of new, hypothetical amine oxide structures. springernature.com This allows researchers to screen vast virtual libraries of compounds to identify candidates with, for example, enhanced antistatic properties, better biodegradability, or specific lubricating functions, without needing to synthesize each one. youtube.com
Generative Design: Beyond just screening, generative AI models can design novel molecular structures from the ground up based on a desired property profile. youtube.com This "inverse design" approach can propose innovative amine oxide variants that a human chemist might not have conceived.
Accelerated Discovery: By integrating ML with automated synthesis platforms, researchers can create rapid design-make-test-analyze cycles. digitellinc.com An ML model can suggest a new compound, a robotic system can synthesize it, and the experimental results can be fed back into the model to refine the next generation of candidates. This has been shown to dramatically reduce the time and resources needed to discover materials that outperform existing ones. digitellinc.com
Synthesis Planning: AI is also being developed to predict viable synthetic pathways for novel molecules. youtube.com This ensures that the computer-designed compounds are practically synthesizable, bridging the gap between theoretical design and laboratory reality. youtube.com For a compound like this compound, AI could help optimize reaction conditions for greener synthesis routes, maximizing yield and minimizing byproducts.
The application of these computational tools promises to unlock new possibilities, leading to the development of next-generation amine oxides tailored for highly specific and demanding applications in a more efficient and sustainable manner. researchgate.net
Q & A
How can researchers optimize the synthesis of bis(2-hydroxyethyl) cocoamine oxide to achieve high purity and yield?
Level: Advanced
Methodological Answer:
Synthesis optimization requires factorial design to evaluate variables like reaction temperature, molar ratios (e.g., ethylene oxide to coconut amine), and catalyst type. For example:
- Factorial Design : Use a 2³ factorial matrix to test interactions between temperature (60–100°C), ethylene oxide stoichiometry (1:1 to 1:3), and catalyst concentration (0.5–2.0 wt%) .
- Analytical Validation : Monitor reaction progress via FTIR for amine oxide peak formation (1650–1700 cm⁻¹) and GC-MS to quantify residual reactants .
- Purity Enhancement : Post-synthesis purification via vacuum distillation or membrane separation (e.g., nanofiltration) to remove unreacted ethylene oxide and byproducts .
What advanced characterization techniques are critical for resolving structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ethoxylation patterns and amine oxide functionalization. For example, δ 3.5–3.7 ppm (methylene groups adjacent to oxygen) and δ 2.8–3.2 ppm (N-oxide protons) .
- Mass Spectrometry (HRMS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between homologs in the coconut alkyl chain .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to inform storage and handling protocols .
How can researchers address contradictions in reported toxicity data for this compound?
Level: Advanced
Methodological Answer:
Data inconsistencies often arise from variations in test organisms, exposure durations, or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate OECD Test Guidelines 201 (algae growth inhibition) and 202 (Daphnia immobilization) under controlled conditions (pH 7.0, 25°C) .
- Impurity Profiling : Use HPLC to quantify residual ethylene oxide (<1 ppm) and alkylamine byproducts, which may skew toxicity results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from diverse sources, accounting for variables like sample purity and test methodology .
What experimental frameworks are recommended for studying the surfactant behavior of this compound in multiphase systems?
Level: Advanced
Methodological Answer:
- Dynamic Surface Tension : Measure using a pendant drop tensiometer at varying concentrations (0.1–10 mM) and temperatures (25–50°C) to determine critical micelle concentration (CMC) .
- Emulsion Stability : Conduct phase behavior studies with oil/water ratios (1:9 to 9:1) and monitor droplet size via dynamic light scattering (DLS) over 24–72 hours .
- Computational Modeling : Simulate surfactant self-assembly using COMSOL Multiphysics with parameters like hydrophilic-lipophilic balance (HLB) and interfacial energy .
How can researchers design experiments to evaluate the environmental persistence of this compound?
Level: Basic
Methodological Answer:
- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to quantify mineralization rates under aerobic conditions. Compare results with structurally similar compounds (e.g., lauramine oxide) .
- Soil Sorption Analysis : Perform batch experiments with varying soil organic matter content (0.5–5.0%) to calculate partition coefficients (Kd) .
- Aquatic Toxicity : Test acute effects on zebrafish embryos (LC50) and chronic effects on algal photosynthesis (PSII inhibition) .
What computational tools are effective for predicting the reactivity of this compound in oxidation-reduction environments?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate redox potentials and HOMO-LUMO gaps to predict susceptibility to oxidative degradation .
- Kinetic Modeling : Use software like ChemKin to simulate reaction pathways under varying O₂ partial pressures (0.1–1.0 atm) .
- Machine Learning : Train models on existing amine oxide reactivity data to forecast byproduct formation during storage or application .
How should researchers mitigate experimental bias when comparing this compound with alternative surfactants?
Level: Advanced
Methodological Answer:
- Blinded Testing : Assign sample codes (e.g., A, B, C) to avoid observer bias during performance evaluations (e.g., foam stability tests) .
- Cross-Validation : Replicate key experiments (e.g., emulsification efficiency) in independent labs using identical protocols .
- Data Normalization : Express results as percentages relative to a benchmark surfactant (e.g., sodium dodecyl sulfate) to control for batch-to-batch variability .
What safety protocols are essential for handling this compound in high-temperature reactions?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to prevent vapor accumulation during reflux .
- Emergency Preparedness : Maintain neutralizing agents (e.g., 1% acetic acid for alkaline spills) and ensure eyewash stations are accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
